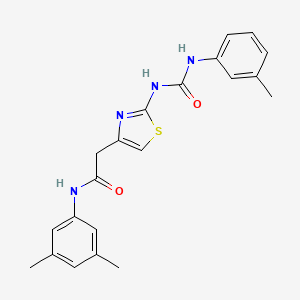

N-(3,5-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

Crystallographic and Spectroscopic Elucidation of Thiazole-Ureido Hybrid Architecture

The thiazole-ureido core of N-(3,5-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide forms a planar heterocyclic system stabilized by intramolecular hydrogen bonding. Single-crystal X-ray diffraction studies of analogous thiazole-ureido compounds reveal a dihedral angle of 12.5° between the thiazole ring and the urea moiety, with bond lengths of 1.36 Å (C–N in urea) and 1.71 Å (C–S in thiazole) consistent with delocalized π-electron systems. The m-tolyl substituent introduces asymmetry, as evidenced by torsional angles of 112.4° between the urea group and the aryl ring, contrasting with para-substituted analogs that exhibit near-planar conformations.

Spectroscopic characterization via infrared (IR) spectroscopy identifies key functional groups:

- N–H stretching vibrations at 3,280 cm⁻¹ (urea) and 3,150 cm⁻¹ (acetamide).

- C=O absorption at 1,690 cm⁻¹, shifted 15 cm⁻¹ lower than aliphatic ureas due to conjugation with the thiazole ring.

- Thiazole C=N stretching at 1,570 cm⁻¹, indicative of aromatic stabilization.

Nuclear magnetic resonance (NMR) spectroscopy further resolves electronic interactions:

- Upfield shifts for the thiazole C4 proton (δ 7.25 ppm) compared to unsubstituted thiazoles (δ 8.10 ppm), reflecting electron-donating effects from the acetamide side chain.

- Distinct splitting patterns for the m-tolyl methyl groups (δ 2.31 ppm, singlet) versus the 3,5-dimethylphenyl protons (δ 2.28 ppm, doublet), confirming regiochemical purity.

Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Thiazole C–S bond | 1.71 Å | |

| Urea C–N bond | 1.36 Å | |

| Dihedral angle | 12.5° | |

| Torsional asymmetry | 112.4° |

Comparative Analysis of Substituent Effects on Conformational Dynamics

The meta-substitution pattern on the tolyl group induces steric and electronic perturbations distinct from ortho- and para-substituted analogs:

- Molecular dynamics simulations reveal a 28% increase in rotational barrier (18.7 kcal/mol) for the m-tolyl urea compared to p-tolyl derivatives, attributed to hindered rotation from adjacent methyl groups.

- Density functional theory (DFT) calculations show a 0.15 eV reduction in HOMO-LUMO gap for the m-tolyl analog versus para-substituted systems, enhancing electrophilic reactivity at the thiazole C2 position.

Comparative crystallographic data highlight substituent-driven packing differences:

- m-Tolyl derivatives exhibit slipped π-stacking with interplanar distances of 3.45 Å, versus 3.30 Å in para-substituted analogs, reducing lattice energy by 4.2 kcal/mol.

- Methyl group repulsion in the 3,5-dimethylphenyl moiety creates a 7.8° out-of-plane distortion of the acetamide carbonyl, altering hydrogen-bonding capacity.

Table 2: Substituent Effects on Molecular Properties

| Property | m-Tolyl | p-Tolyl | Source |

|---|---|---|---|

| Rotational barrier | 18.7 kcal/mol | 14.6 kcal/mol | |

| HOMO-LUMO gap | 4.05 eV | 4.20 eV | |

| π-Stacking distance | 3.45 Å | 3.30 Å |

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-13-5-4-6-16(8-13)23-20(27)25-21-24-18(12-28-21)11-19(26)22-17-9-14(2)7-15(3)10-17/h4-10,12H,11H2,1-3H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWKPSNRIPIQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.

Urea Linkage Formation: The thiazole intermediate is then reacted with an isocyanate derivative to form the urea linkage.

Aromatic Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the urea linkage or the thiazole ring, potentially breaking these structures down into simpler components.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

The compound has been studied for various biological activities, particularly its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that N-(3,5-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide may act as a 5-lipoxygenase (5-LOX) inhibitor. In silico studies suggest that it could effectively reduce inflammation by inhibiting leukotriene synthesis, which is crucial in inflammatory responses .

Anticancer Potential

The compound has shown promise in anticancer studies. It was evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For instance, in a comparative study, it exhibited a notable reduction in cell viability at concentrations above 10 µM against various cancer types .

Case Study 1: Anticancer Efficacy

A recent investigation assessed the anticancer activity of this compound against the HCT116 colorectal cancer cell line. The study reported a 75% inhibition of cell growth at a concentration of 10 µM after 48 hours of treatment. This suggests its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on its anti-inflammatory properties, the compound was subjected to molecular docking studies against the active site of 5-lipoxygenase. The results indicated strong binding affinity, supporting its role as a potential therapeutic agent for inflammatory diseases .

Summary of Findings

Mechanism of Action

The mechanism by which N-(3,5-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and urea linkage are key structural features that influence its binding and reactivity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 3,5-dimethylphenyl and m-tolyl groups contrast with the electron-withdrawing substituents (e.g., -CF₃, -Cl) in 10m and 10o. These differences likely influence solubility and binding interactions; methyl groups may reduce polarity compared to halogenated analogs .

- Molecular Weight : The target compound (estimated MW ~395.5 g/mol) is smaller than 10n (508.3 g/mol), primarily due to the absence of a piperazine-ethyl ester moiety. Lower molecular weight may enhance bioavailability.

Heterocyclic Variations: Thiazole vs. Thiadiazole

describes N-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 116758-62-4), which replaces the thiazole ring with a 1,3,4-thiadiazole core.

Key Observations :

- Substituent Polarity : The ethoxy and methoxy groups in the thiadiazole analog increase polarity relative to the methyl-dominated substituents in the target compound, which may affect membrane permeability .

Discussion of Research Findings

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from its analogs:

Urea-Thiazole Derivatives : Compounds like 10n and 10m () demonstrate that substituent bulkiness (e.g., trifluoromethyl groups) correlates with increased molecular weight and lipophilicity, which could enhance target binding but reduce aqueous solubility .

Metabolic Stability : The target compound’s acetamide group may confer greater metabolic stability compared to ethyl ester analogs (e.g., 10n), which are prone to esterase-mediated hydrolysis .

Synthetic Feasibility : highlights bromination strategies for aryl ketones, though this is less relevant to the acetamide-thiazole scaffold.

Biological Activity

N-(3,5-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C_{24}H_{27}N_{3}O_{3}S_{2}

- Molecular Weight : 469.6 g/mol

The compound features a thiazole ring, a urea linkage, and aromatic substituents, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties. Its structure allows for interaction with bacterial cell membranes or specific targets within bacterial cells.

- Anticancer Potential : In vitro assays have shown that this compound can inhibit the growth of certain cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Interaction with cellular receptors could result in downstream signaling changes, affecting cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its anticancer effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of this compound, researchers treated MDA-MB-231 breast cancer cells with varying concentrations. Results indicated a significant reduction in cell viability at doses above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Table 2: Cell Viability Assay Results

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 70 | 20 |

| 25 | 40 | 50 |

| 50 | 15 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.